Cas no 175592-59-3 (2-Formylthiophene-4-boronic acid)

2-Formylthiophene-4-boronic acid is a versatile boronic acid derivative featuring both a formyl group and a boronic acid moiety on a thiophene scaffold. This bifunctional compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The presence of the formyl group allows further functionalization through condensation or reduction reactions, enhancing its utility in organic synthesis. Its stability and reactivity make it suitable for constructing pharmaceuticals, agrochemicals, and advanced materials. The thiophene core contributes to electronic properties, making it relevant in conjugated systems for optoelectronic applications. Proper handling under inert conditions is recommended to preserve its integrity.
2-Formylthiophene-4-boronic acid structure
175592-59-3 structure
商品名:2-Formylthiophene-4-boronic acid
CAS番号:175592-59-3
MF:C5H5BO3S
メガワット:155.9674
MDL:MFCD03002365
CID:66033
PubChem ID:11084115

2-Formylthiophene-4-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Formylthiophene-4-boronic acid
    • RARECHEM AH PB 0175
    • AKOS BRN-0508
    • 5-FORMYLTHIOPHENE-3-BORONIC ACID
    • 5-FORMYLTHIOPHEN-3-BORONIC ACID
    • 2-FORMYL-THIENYL-4-BORONIC ACID
    • 2-FORMYL-4-THIOPHENEBORONIC ACID
    • Boronic acid, (5-formyl-3-thienyl)- (9CI)
    • (5-formylthiophen-3-yl)boronic acid
    • (2-Formylthien-4-yl)boronic acid
    • 5-Formyl-3-thienylboronic acid
    • 5-Formyl-3-thiopheneboronic acid
    • Boronic acid, B-(5-formyl-3-thienyl)-
    • Boronicacid, (5-formyl-3-thienyl)- (9CI)
    • 5-Formylthiophen-3-ylboronic acid
    • (5-formyl-3-thienyl)boronic acid
    • 2-Formylthiophene-4-boronicacid
    • 4-Boronothiophene-2-carboxaldehyde
    • PubChem10549
    • 4-Borono-2-formylthiophene
    • AMTB948
    • 2-formyl-4-thiopheneboronicacid
    • ZCUFJAORCNFWOF
    • A812098
    • CS-W016246
    • 175592-59-3
    • BB 0260650
    • 5-Formylthiophen-3-ylboronicacid
    • (5-formyl-3-thiophenyl)boronic acid
    • 5-formylthiophene-3-boronic acid, AldrichCPR
    • AMY22055
    • AKOS004119285
    • MFCD03002365
    • 5-Formyl-thiophene-3-boronic acid
    • J-509541
    • FT-0643702
    • (5-formylthiophen-3-yl)boronic Acid pound>>5-Formylthiophene-3-boronic acid
    • SY007963
    • DTXSID70454556
    • AS-3011
    • ZCUFJAORCNFWOF-UHFFFAOYSA-N
    • EN300-247263
    • AB12891
    • SCHEMBL8831
    • 2-formyl thiophene-4-boronic acid
    • BCP31082
    • (5-methanoylthiophen-3-yl)boronic acid
    • F1065
    • DB-010447
    • MDL: MFCD03002365
    • インチ: 1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
    • InChIKey: ZCUFJAORCNFWOF-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C(B(O[H])O[H])C([H])=C1C([H])=O

計算された属性

  • せいみつぶんしりょう: 156.005245g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 156.005245g/mol
  • 単一同位体質量: 156.005245g/mol
  • 水素結合トポロジー分子極性表面積: 85.8Ų
  • 重原子数: 10
  • 複雑さ: 130
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.41
  • ゆうかいてん: 270-272°C
  • ふってん: 395.1°C at 760 mmHg
  • フラッシュポイント: 192.7°C
  • 屈折率: 1.573
  • すいようせい: Slightly soluble in water.
  • PSA: 85.77000
  • LogP: -0.75960

2-Formylthiophene-4-boronic acid セキュリティ情報

2-Formylthiophene-4-boronic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Formylthiophene-4-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-247263-2.5g
(5-formylthiophen-3-yl)boronic acid
175592-59-3 95%
2.5g
$93.0 2024-06-19
abcr
AB254445-25 g
2-Formylthiophene-4-boronic acid; .
175592-59-3
25g
€552.00 2023-04-27
Chemenu
CM135613-10g
2-Formylthiophene-4-boronic acid
175592-59-3 95%+
10g
$175 2023-02-17
Key Organics Ltd
AS-3011-1MG
(5-formylthiophen-3-yl)boronic acid
175592-59-3 >95%
1mg
£37.00 2025-02-08
eNovation Chemicals LLC
D952685-25g
Boronic acid, B-(5-formyl-3-thienyl)-
175592-59-3 98%
25g
$185 2024-06-07
Enamine
EN300-247263-0.5g
(5-formylthiophen-3-yl)boronic acid
175592-59-3 95%
0.5g
$33.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1023852-5g
2-Formylthiophene-4-boronic acid
175592-59-3 98%
5g
¥232.00 2023-11-21
eNovation Chemicals LLC
D952685-100g
Boronic acid, B-(5-formyl-3-thienyl)-
175592-59-3 98%
100g
$725 2023-09-04
abcr
AB254445-5g
2-Formylthiophene-4-boronic acid; .
175592-59-3
5g
€212.00 2025-03-19
abcr
AB254445-25g
2-Formylthiophene-4-boronic acid; .
175592-59-3
25g
€552.00 2025-03-19

2-Formylthiophene-4-boronic acid 関連文献

2-Formylthiophene-4-boronic acidに関する追加情報

Introduction to 2-Formylthiophene-4-boronic acid (CAS No. 175592-59-3)

2-Formylthiophene-4-boronic acid is a highly versatile and significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure, featuring both a formyl group and a boronic acid moiety, makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This compound, identified by its CAS number 175592-59-3, has garnered considerable attention due to its role in cross-coupling reactions, which are pivotal in constructing biaryl frameworks found in many bioactive molecules.

The utility of 2-formylthiophene-4-boronic acid stems from its dual functionality. The formyl group (CHO) allows for condensation reactions with various nucleophiles, while the boronic acid (B(OH)₂) moiety enables Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds efficiently and have been widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. The thiophene ring itself is a heterocyclic aromatic structure that is known for its stability and presence in numerous natural products and pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing more efficient and sustainable synthetic routes for biaryl compounds, which are prevalent in drug candidates. 2-Formylthiophene-4-boronic acid has emerged as a key building block in these endeavors. Its application in transition-metal-catalyzed cross-coupling reactions has been extensively explored, particularly with palladium and copper catalysts. These reactions not only provide a means to construct complex molecular architectures but also offer high selectivity and yield, which are critical factors in pharmaceutical development.

One of the most notable applications of 2-formylthiophene-4-boronic acid is in the synthesis of thiophene-based drugs. Thiophenes are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. By leveraging the reactivity of 2-formylthiophene-4-boronic acid, researchers have been able to develop novel derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated its use in generating thiophene-containing kinase inhibitors, which are crucial in targeted cancer therapies.

The boronic acid functionality of 2-formylthiophene-4-boronic acid also makes it an attractive candidate for applications in materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of self-healing materials and stimuli-responsive polymers. Additionally, the formyl group can participate in condensation reactions to form Schiff bases and other functionalized polymers, further expanding the potential applications of this compound.

Recent advancements in synthetic methodologies have also highlighted the importance of 2-formylthiophene-4-boronic acid in flow chemistry and continuous manufacturing processes. These approaches offer advantages such as improved scalability, reduced waste generation, and enhanced reproducibility compared to traditional batch processing methods. The ability to perform cross-coupling reactions under flow conditions using 2-formylthiophene-4-boronic acid as a precursor has opened new avenues for industrial applications in pharmaceutical production.

The compound's role in drug discovery is further underscored by its incorporation into libraries of diverse molecular structures for high-throughput screening (HTS). By systematically varying the substituents on the thiophene ring and the reactivity patterns of the formyl and boronic acid groups, researchers can generate libraries with tailored properties for biological evaluation. This strategy has led to the identification of several lead compounds with promising therapeutic potential.

In conclusion,2-formylthiophene-4-boronic acid (CAS No. 175592-59-3) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features enable it to participate in a variety of chemical transformations that are essential for building complex molecules. As research continues to evolve, the significance of this compound is likely to grow further, driving innovation in multiple scientific disciplines.

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(CAS:175592-59-3)2-Formylthiophene-4-boronic acid
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